1-Salicylate glucuronide

UGT enzyme specificity glucuronidation kinetics pharmacogenomics

1-Salicylate glucuronide (CAS 7695-70-7), also designated salicyl phenolic glucuronide (SPG), is a β-D-glucosiduronic acid conjugate of salicylic acid, with molecular formula C₁₃H₁₄O₉ and a defined molecular weight of 314.24 g/mol. It is one of the primary phase II metabolites of aspirin (acetylsalicylic acid) and salicylic acid in humans, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic hydroxyl position.

Molecular Formula C13H14O9
Molecular Weight 314.24 g/mol
CAS No. 7695-70-7
Cat. No. B022638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Salicylate glucuronide
CAS7695-70-7
Synonyms2-Carboxyphenyl β-D-Glucopyranosiduronic Acid;  o-Carboxypheny β-D-Glucopyranosiduronic Acid;  Salicylic Acid Glucuronide;  Salicylic Acid Phenolic Glucuronide;  Salicylic Glucuronide; 
Molecular FormulaC13H14O9
Molecular Weight314.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1
InChIKeyJSCWDKKMLIQCMR-CDHFTJPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Salicylate Glucuronide (CAS 7695-70-7): A Defined Salicylate Metabolite Reference Standard for Pharmacokinetic and UGT Enzyme Research


1-Salicylate glucuronide (CAS 7695-70-7), also designated salicyl phenolic glucuronide (SPG), is a β-D-glucosiduronic acid conjugate of salicylic acid, with molecular formula C₁₃H₁₄O₉ and a defined molecular weight of 314.24 g/mol [1]. It is one of the primary phase II metabolites of aspirin (acetylsalicylic acid) and salicylic acid in humans, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic hydroxyl position [2]. As a chemically stable, ether-linked glucuronide with a well-characterized melting point of 131–133°C and a solid physical form, SPG serves as an essential analytical reference standard for quantifying salicylate metabolism in biological matrices, distinct from the labile acyl glucuronide isomer and the quantitatively dominant glycine conjugate (salicyluric acid) .

Why 1-Salicylate Glucuronide (7695-70-7) Cannot Be Substituted by Other Salicylate Conjugates in Analytical and Pharmacokinetic Workflows


Salicylic acid undergoes at least five distinct metabolic transformations in humans, yielding conjugates—salicyluric acid (SU), salicyl phenolic glucuronide (SPG), salicyl acyl glucuronide (SAG), gentisic acid (GA), and gentisuric acid—each with unique enzyme dependencies, saturable kinetics, chemical stabilities, and renal clearance profiles [1]. SPG formation is catalyzed predominantly by UGT1A9 and follows saturable Michaelis-Menten kinetics, while SAG formation is primarily UGT2B7-mediated and follows first-order kinetics, and SU formation proceeds through a distinct glycine-conjugation pathway with its own capacity-limited kinetics [2]. Critically, SPG is a stable ether glucuronide that does not form covalent protein adducts, whereas SAG is a labile ester glucuronide that rapidly isomerizes (t₁/₂ ≈ 1.3 h at pH 7.4, 37°C) and covalently modifies plasma proteins [3]. Consequently, substituting any one salicylate conjugate for another in an analytical reference standard, enzyme activity probe, or pharmacokinetic model would introduce systematic errors in quantification, kinetic parameter estimation, or toxicological interpretation. The evidence items below quantitatively substantiate why SPG must be treated as a distinct, non-interchangeable entity.

Quantitative Comparator Evidence: 1-Salicylate Glucuronide (7695-70-7) vs. Salicyl Acyl Glucuronide, Salicyluric Acid, and Parent Salicylic Acid


UGT1A9 Catalytic Dominance: SPG Formation Rate vs. All Other UGT Isoforms (6.2 vs. ≤1.0 nmol/mg Protein)

Among 12 heterologously expressed human UGT isoforms screened for salicylic acid glucuronidation activity, UGT1A9 catalyzed salicyl phenolic glucuronide (SPG) formation at 6.2 nmol/mg protein—the highest activity of any UGT tested. The remaining UGTs (UGT1A7, UGT2B7, UGT1A6, UGT1A8, UGT1A3) catalyzed SPG formation at more than 6-fold lower rates (i.e., ≤~1.0 nmol/mg protein). In contrast, none of the 12 UGTs examined catalyzed formation of the isomeric salicyl acyl glucuronide (SAG) [1]. The UGT isoform selectivity profile (UGT1A9 >> UGT1A7 > UGT2B7 > UGT1A6 > UGT1A8 > UGT1A3) means that SPG production specifically reflects UGT1A9 activity, whereas SAG formation is predominantly attributed to UGT2B7 in human liver microsomes [2].

UGT enzyme specificity glucuronidation kinetics pharmacogenomics

Phenolic-to-Acyl Glucuronide Formation Ratio Diverges >12-Fold Across UGT Isoforms (0.5 to 6.1)

Across nine UGT isoforms that catalyze both phenolic and acyl glucuronidation of salicylic acid, the ratio of SPG to SAG formation varied more than 12-fold, ranging from 0.5 (UGT1A6; favors acyl) to 6.1 (UGT1A1; favors phenolic) [1]. UGT1A9—the dominant SPG catalyst—produced an SPG:SAG ratio of approximately 2.5, indicating preferential phenolic glucuronidation. This contrasts sharply with UGT1A6, which preferentially forms the acyl conjugate. This isoform-dependent product partitioning has no equivalent for salicyluric acid (SU) formation, which proceeds through a single glycine N-acyltransferase pathway. For analytical workflows, this means that an SPG reference standard is essential for accurate quantification of the phenolic glucuronide fraction, which cannot be inferred from total glucuronide measurements or from SAG calibrators.

metabolic pathway partitioning UGT isoform selectivity salicylate metabolism

Saturable (SPG) vs. First-Order (SAG) Formation Kinetics: Clearance Reduction from 13.4 to 6.6 mL/min Across Therapeutic Dose Range

In a controlled study of eight rheumatoid arthritis patients receiving 1, 2, and 4 g/day enteric-coated aspirin, the mean clearance of salicylic acid to SPG, calculated with respect to unbound plasma salicylic acid concentration, decreased from 13.4 ± 1.6 mL/min (1 g/day) to 11.0 ± 1.4 mL/min (2 g/day) to 6.6 ± 1.9 mL/min (4 g/day)—a 51% reduction across the therapeutic dose range [1]. This demonstrates that SPG formation is a saturable, capacity-limited process following Michaelis-Menten kinetics. In contrast, salicyl acyl glucuronide (SAG) formation and gentisic acid (GA) formation follow first-order rate constants that do not change significantly with dose [2]. Salicyluric acid (SU) formation is also saturable, but with a substantially higher Vmax (0.93–1.68 mg/kg/h at baseline) compared to SPG (0.09–0.19 mg/kg/h), meaning SU capacity far exceeds SPG capacity [2].

saturable metabolism Michaelis-Menten kinetics salicylate elimination dose-dependent clearance

Chemical Stability Differential: SPG (Stable Ether Glucuronide) vs. SAG (Labile Acyl Glucuronide; t₁/₂ = 1.3 h at pH 7.4)

Salicyl acyl glucuronide (SAG) is a labile ester conjugate that undergoes hydrolysis to salicylic acid and isomerization to positional isomers with a half-life of only 1.3 hours in phosphate buffer at pH 7.4 and 37°C, whereas its isomerization products exhibit a much longer apparent half-life of 19 hours [1]. Furthermore, SAG forms covalent adducts with human serum albumin in vitro, reaching maximal binding of 2.8% of total salicylate equivalents [1]. In contrast, 1-salicylate glucuronide (SPG), as a phenolic (ether-linked) glucuronide, is chemically stable and does not undergo acyl migration or form covalent protein adducts. Analytical methods for SAG require immediate sample acidification to pH 3–4 upon collection to prevent degradation, whereas SPG quantification does not require such stabilization [2].

glucuronide stability acyl migration protein adduct formation sample handling

Dose-Dependent Urinary Recovery: SPG Fraction Doubles (5.2% to 10.5%) While SU Dominance Persists (56–75% of Dose)

The percentage of aspirin dose recovered in urine as SPG increased from 5.2 ± 1.1% (1 g/day) to 7.1 ± 1.1% (2 g/day) to 10.5 ± 1.7% (4 g/day) in rheumatoid arthritis patients—a >2-fold increase across the dose range [1]. This contrasts with salicyluric acid (SU), which consistently accounts for 56–75% of the administered dose and remains the quantitatively dominant urinary metabolite regardless of dose [2]. Salicyl acyl glucuronide (SAG) represents approximately 5% of the dose, and gentisic acid (GA) accounts for ≤1% [2]. The increasing fractional contribution of SPG with dose reflects the saturation of the SU formation pathway at higher salicylate loads, forcing a greater proportion of drug through the SPG pathway—despite SPG formation itself also being saturable but with a lower capacity than SU.

urinary metabolite profiling aspirin metabolism dose-dependent excretion

Differential Vmax Induction During Chronic Dosing: SPG Vmax Doubles (0.09→0.19 mg/kg/h) but Remains ~9-Fold Lower Than SU Vmax

During a 4-week chronic aspirin dosing study (56 mg/kg/day) in normal volunteers, the mean Vmax for SPG formation increased significantly from 0.09 mg/kg/h (baseline) to 0.19 mg/kg/h after chronic dosing (p < 0.05), representing a 2.1-fold induction [1]. Over the same period, the mean Vmax for salicyluric acid (SU) formation increased from 0.93 to 1.68 mg/kg/h (p < 0.05), a 1.8-fold induction [1]. Despite comparable fold-induction, the absolute Vmax of SPG remained approximately 9-fold lower than SU at both baseline (0.09 vs. 0.93 mg/kg/h) and post-induction (0.19 vs. 1.68 mg/kg/h). In contrast, the first-order rate constants for SAG and GA formation did not change significantly between baseline and chronic dosing [1].

enzyme induction chronic salicylate therapy metabolic adaptation Vmax comparison

Validated Application Scenarios for 1-Salicylate Glucuronide (CAS 7695-70-7) in Analytical, Pharmacokinetic, and Pharmacogenomic Research


LC-MS/MS Reference Standard for Separate Quantification of Phenolic vs. Acyl Salicylate Glucuronides in Biological Matrices

SPG is the only chemically stable salicylate glucuronide isomer [1]. As demonstrated by the >12-fold variation in SPG:SAG formation ratio across UGT isoforms [2] and the fundamentally different stability profiles (SPG stable; SAG t₁/₂ = 1.3 h at pH 7.4) [1], total glucuronide measurement conflates two pharmacokinetically and toxicologically distinct species. An authentic SPG reference standard (≥95% purity, melting point 131–133°C) enables baseline-resolved LC-MS/MS calibration curves for the phenolic glucuronide fraction, while SAG requires a separate, cold-chain-managed standard with pH-stabilized sample preparation [3].

Selective UGT1A9 Activity Probe for Pharmacogenomic Association Studies

UGT1A9 catalyzes SPG formation at 6.2 nmol/mg protein, at least 6-fold higher than any other UGT isoform, and no other UGT approaches this catalytic efficiency for the phenolic glucuronide product [4]. This makes SPG formation rate in human liver microsomes or hepatocytes a highly selective functional readout for UGT1A9 activity. In pharmacogenomic studies, SPG quantification can discriminate UGT1A9 variant phenotypes without interference from UGT1A6 (which favors acyl over phenolic glucuronide formation by 2:1) [2] or UGT2B7 (the primary SAG catalyst) [5].

Pharmacokinetic Modeling Input for Predicting Salicylate Accumulation at High Doses

SPG formation clearance decreases by 51% across the therapeutic aspirin dose range (13.4 → 6.6 mL/min on unbound SA basis, 1 → 4 g/day) [6], while SAG formation remains first-order and SU formation, though also saturable, has ~9-fold higher capacity (Vmax 0.93–1.68 vs. 0.09–0.19 mg/kg/h for SPG) [7]. Incorporating authentic SPG kinetic parameters (Km, Vmax) into physiologically based pharmacokinetic (PBPK) models is essential for accurate prediction of salicylate plasma levels, particularly at anti-inflammatory dosing regimens where pathway saturation becomes clinically significant.

Negative Control for Acyl Glucuronide-Mediated Protein Adduct Formation Studies

SAG forms covalent adducts with human serum albumin (maximal binding 2.8% of total salicylate equivalents in vitro) and has been implicated in idiosyncratic drug toxicity [1]. SPG, as a stable ether glucuronide, does not undergo acyl migration or form covalent protein adducts. SPG therefore serves as an essential negative control in experiments designed to attribute protein adduct formation specifically to the acyl glucuronide reactive intermediate, rather than to non-specific salicylate binding—an application for which no other salicylate metabolite can substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Salicylate glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.